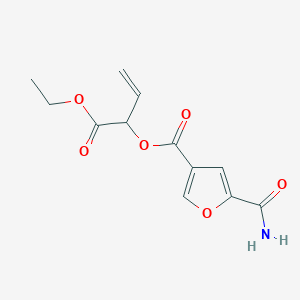![molecular formula C9H16F2N2O B7430008 N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide, also known as DPA-714, is a small molecule that has been developed as a radioligand for imaging neuroinflammation in the central nervous system. This molecule has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
Wirkmechanismus
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide binds to the TSPO on activated microglia and astrocytes, which are involved in neuroinflammatory processes. The binding of this compound to TSPO leads to the activation of downstream signaling pathways that modulate the immune response and inflammation. This mechanism of action has been extensively studied and provides a basis for the use of this compound in imaging neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for the TSPO and can cross the blood-brain barrier, allowing for imaging of neuroinflammation in the central nervous system. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of neuroinflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide is its high affinity for the TSPO, which allows for sensitive and specific imaging of neuroinflammation. It has also been shown to have minimal toxicity and side effects, making it a safe and effective imaging agent. However, one limitation of this compound is its short half-life, which requires the use of a radioactive isotope for imaging. This limits its use to specialized imaging centers and requires careful handling and disposal of radioactive materials.
Zukünftige Richtungen
The future directions for N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide research include the development of novel imaging techniques and the investigation of its potential therapeutic applications. One potential direction is the use of this compound in combination with other imaging agents to provide a more comprehensive view of neuroinflammation. Another direction is the investigation of this compound as a therapeutic agent for neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. This could involve the development of non-radioactive analogs of this compound that can be used for therapeutic purposes. Overall, the potential applications of this compound in the diagnosis and treatment of neuroinflammatory diseases make it a promising area of research.
Synthesemethoden
The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide involves several steps, including the reaction of 4,4-difluoro-1-methylpiperidine with 2-bromoacetophenone to produce N-(4,4-difluoro-1-methylpiperidin-3-yl)acetophenone, which is then reacted with methylamine to produce this compound. The final product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has been extensively studied for its potential use in imaging neuroinflammation in the central nervous system. It binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are associated with neuroinflammatory processes. This compound can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammation in vivo. This imaging technique has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-7(14)12-5-8-6-13(2)4-3-9(8,10)11/h8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHOTXATXAAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)

